molecular formula C14H18BFO2 B13412955 2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13412955
M. Wt: 248.10 g/mol
InChI Key: YWXWCZXQPPXLIN-UHFFFAOYSA-N
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Description

2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-fluorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: Converts the boron moiety to a hydroxyl group.

    Reduction: Reduces the vinyl group to an ethyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-(1-(2-Hydroxyphenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reduction: 2-(1-(2-Fluoroethyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Substitution: 2-(1-(2-Aminophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Scientific Research Applications

2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in scientific research, particularly in:

    Chemistry: As a reagent in Suzuki–Miyaura coupling reactions for the synthesis of biaryl compounds.

    Biology: In the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its boron moiety, which participates in transmetalation reactions in the presence of a palladium catalyst. This process involves the transfer of the boron-bound organic group to the palladium center, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium complexes and the stabilization of reaction intermediates.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • 2-Fluorophenylboronic acid

Uniqueness

Compared to similar compounds, 2-(1-(2-Fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity due to the presence of the dioxaborolane ring. This makes it particularly effective in Suzuki–Miyaura coupling reactions, providing higher yields and greater functional group tolerance.

Properties

Molecular Formula

C14H18BFO2

Molecular Weight

248.10 g/mol

IUPAC Name

2-[1-(2-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BFO2/c1-10(11-8-6-7-9-12(11)16)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3

InChI Key

YWXWCZXQPPXLIN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC=CC=C2F

Origin of Product

United States

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